molecular formula C7H8 B15126155 Toluene-2-d1

Toluene-2-d1

Cat. No.: B15126155
M. Wt: 93.14 g/mol
InChI Key: YXFVVABEGXRONW-UICOGKGYSA-N
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Description

Toluene-2-d1, also known as 2-deuterotoluene, is a deuterated form of toluene where one of the hydrogen atoms on the benzene ring is replaced with deuterium. This compound has the molecular formula C7H7D and a molecular weight of 93.15 g/mol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making deuterated compounds valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-2-d1 can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromotoluene with tert-butyl lithium in diethyl ether at low temperatures, followed by the addition of deuterium oxide (D2O). The reaction conditions typically involve cooling the reaction mixture to -78°C, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterium oxide in the presence of catalysts. The specific methods and conditions can vary depending on the desired scale and purity of the product. detailed industrial production methods for this compound are not widely documented in publicly available sources.

Chemical Reactions Analysis

Types of Reactions

Toluene-2-d1 undergoes various chemical reactions similar to those of non-deuterated toluene, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Toluene-2-d1 is used in various scientific research applications due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.

    Biology: Deuterated compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: This compound is used in the production of specialty chemicals and materials where isotopic labeling is required .

Mechanism of Action

The mechanism by which toluene-2-d1 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, where the bond strength of the C-D bond is greater than that of the C-H bond. This can lead to differences in reaction kinetics and product distribution compared to non-deuterated toluene .

Comparison with Similar Compounds

Similar Compounds

    Toluene: The non-deuterated form of toluene, with the molecular formula C7H8.

    Toluene-d8: A fully deuterated form of toluene, where all hydrogen atoms are replaced with deuterium.

    Benzene: A similar aromatic compound with the molecular formula C6H6.

Uniqueness

Toluene-2-d1 is unique due to the selective deuteration at a specific position on the benzene ring. This selective labeling allows for detailed studies of reaction mechanisms and isotope effects, which are not possible with fully deuterated or non-deuterated compounds .

Properties

Molecular Formula

C7H8

Molecular Weight

93.14 g/mol

IUPAC Name

1-deuterio-2-methylbenzene

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D

InChI Key

YXFVVABEGXRONW-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=C(C=CC=C1)C

Canonical SMILES

CC1=CC=CC=C1

Origin of Product

United States

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